(1,1-Dichloroethoxy)ethene
Description
Significance of Vinyl Ethers and Chlorinated Organic Compounds in Advanced Synthetic Methodologies
The importance of (1,1-Dichloroethoxy)ethene in synthetic chemistry can be inferred from the well-established roles of its two primary functional components: vinyl ethers and chlorinated organic compounds.
Vinyl Ethers: This class of organic compounds, characterized by a vinyl group attached to an oxygen atom, is highly valued in organic synthesis. fiveable.me Their high reactivity makes them versatile building blocks for a wide range of chemical transformations. researchgate.net Vinyl ethers are crucial monomers in chain-growth polymerization, leading to the formation of high-molecular-weight polymers with applications in adhesives, coatings, and plastics. fiveable.me They also serve as key synthetic intermediates in various reactions, including:
Cycloaddition reactions: Acting as dienophiles. acs.org
Vinylation reactions: Introducing vinyl groups into other molecules. researchgate.net
Cross-coupling reactions: Forming complex molecular structures. researchgate.net
The development of new methods for synthesizing vinyl ethers, such as copper-catalyzed couplings, has expanded their accessibility and utility in creating functionalized materials and intermediates for natural product synthesis. acs.org
Chlorinated Organic Compounds: The introduction of chlorine atoms into organic molecules is a fundamental strategy in synthetic chemistry. fiveable.me Chlorine substituents can dramatically alter a molecule's physical, chemical, and biological properties. They are instrumental in the synthesis of numerous pharmaceuticals and agrochemicals. fiveable.menih.gov In the United States, over 88% of pharmaceuticals rely on chlorine chemistry in their production. nih.gov The roles of chlorine in synthetic methodologies are diverse:
Promoting Reactivity: Chlorine can act as a good leaving group in nucleophilic substitution and elimination reactions. mdpi.com
Directing Group: It can influence the regioselectivity of further reactions on an aromatic ring.
Modulating Electronic Properties: The electron-withdrawing nature of chlorine can activate adjacent positions for nucleophilic attack or increase the acidity of nearby protons. mdpi.com
Stereochemical Control: In some complex syntheses, chlorine atoms can control the stereochemical outcome of key reaction steps. nih.govacs.org
The combination of a reactive vinyl ether and a dichlorinated alkene in a single molecule like this compound suggests a platform for complex polymer synthesis and as a precursor for highly functionalized organic molecules.
Historical Trajectories and Evolution of Research on Related Dichloroethene Derivatives and Ether Chemistry
The scientific understanding of this compound is built upon a long history of research into ethers and dichloroethene derivatives.
Ether Chemistry: The history of ethers dates back to the 16th century, but they were first recognized as a distinct class of compounds in the late 18th century. solubilityofthings.com A significant breakthrough was William Henry's isolation of ethyl ether in 1818, followed by William Morton's famous demonstration of its anesthetic properties in 1846. solubilityofthings.comnih.gov The development of the Williamson ether synthesis in 1850 provided a robust and general method for their preparation, solidifying their importance in laboratory and industrial chemistry. solubilityofthings.comresearchgate.net Initially valued as solvents and anesthetics, the role of ethers has expanded significantly, with modern research focusing on their synthesis in environmentally friendly media and their incorporation into complex natural products and polymers. researchgate.netnih.gov
Dichloroethene Derivatives: Research into chlorinated ethenes grew with the rise of the chemical industry. 1,1-Dichloroethene (1,1-DCE or vinylidene chloride) became commercially important in the early 1940s as a precursor to the polymer polyvinylidene chloride (PVDC). wikipedia.orgtpsgc-pwgsc.gc.ca This polymer was famously used to create Saran food wrap. wikipedia.org 1,1-DCE is typically produced by the dehydrochlorination of 1,1,2-trichloroethane. wikipedia.org
The study of the related isomer, 1,2-dichloroethane (B1671644) (DCE), was a milestone in structural chemistry. In the 1930s, studies on the dipole moments and Raman spectra of DCE provided the first experimental evidence for the existence of rotational isomers (conformers), a fundamental concept in modern stereochemistry. jst.go.jp These foundational studies on simple chlorinated hydrocarbons paved the way for understanding the structure and reactivity of more complex molecules like this compound.
Positioning of this compound within Emerging Fields of Chemical Science
While specific applications of this compound are not widely reported, its unique structure positions it as a potentially valuable compound in several emerging fields of chemical science. Its bifunctional nature—possessing both a polymerizable vinyl ether group and a synthetically versatile dichloroalkene moiety—opens up possibilities in materials science and specialized polymer chemistry.
Materials Science and Polymer Chemistry: The vinyl ether group is a reactive handle for polymerization. fiveable.me The presence of two chlorine atoms on the same vinyl carbon could lead to polymers with unique properties, such as enhanced flame resistance, chemical stability, or specific refractive indices. These polymers could find applications as specialty coatings, membranes, or advanced optical materials. The compound could be used as a comonomer with other monomers like vinyl chloride or acrylates to tailor the properties of the resulting copolymers. wikipedia.org
Synthetic Chemistry and Functional Monomers: The dichloro-substituted double bond is a site for further chemical modification. It can potentially undergo addition reactions or be used in metal-catalyzed cross-coupling reactions to create highly complex and functionalized molecules. This makes this compound a promising candidate as a functional monomer, where the ethoxy and dichloro groups can be further elaborated either before or after polymerization to introduce new functionalities. Research into the synthesis of novel vinyl ethers and their subsequent use in creating new molecules remains an area of high interest, particularly for pharmaceutical and materials applications. unit.no
Data Tables
Due to the limited availability of specific experimental data for this compound, the following tables provide information on the closely related and well-documented compound 1,1-Dichloroethene, as well as general synthetic methods for ethers.
Table 1: Physicochemical Properties of 1,1-Dichloroethene This interactive table summarizes key properties of 1,1-Dichloroethene (Vinylidene chloride), a structural precursor to the title compound.
| Property | Value | Source(s) |
| IUPAC Name | 1,1-Dichloroethene | wikipedia.orgnih.govnist.gov |
| Synonyms | Vinylidene chloride, 1,1-DCE | wikipedia.orgnih.gov |
| CAS Number | 75-35-4 | wikipedia.orgnist.gov |
| Molecular Formula | C₂H₂Cl₂ | wikipedia.orgnih.govnist.gov |
| Molar Mass | 96.94 g/mol | wikipedia.orgnist.gov |
| Appearance | Colorless liquid | wikipedia.orgnih.gov |
| Odor | Sharp, sweet, chloroform-like | wikipedia.orgnih.gov |
| Density | 1.213 g/cm³ | wikipedia.org |
| Boiling Point | 32 °C (90 °F; 305 K) | wikipedia.org |
| Melting Point | -122 °C (-188 °F; 151 K) | wikipedia.org |
| Solubility in Water | 2,240 mg/L (at 25 °C) | wikipedia.org |
| Vapor Pressure | 500 mmHg (at 20 °C) | wikipedia.org |
Table 2: Prominent Synthetic Routes in Ether Chemistry This table outlines established methods for the synthesis of ethers, which are relevant to the ethoxy component of this compound.
| Reaction Name | Description | General Application | Source(s) |
| Williamson Ether Synthesis | A reaction between an alkoxide and a primary alkyl halide via an Sₙ2 reaction. It is a versatile and widely used method. | Synthesis of both symmetrical and asymmetrical ethers. | solubilityofthings.comresearchgate.net |
| Acid-Catalyzed Dehydration | Two molecules of an alcohol are condensed to form a symmetrical ether, typically at high temperatures with a strong acid catalyst. | Primarily for the synthesis of simple, symmetrical ethers like diethyl ether. | solubilityofthings.com |
| Reppe Synthesis | The reaction of alcohols with acetylene (B1199291) to produce vinyl ethers. | Industrial production of vinyl ethers for use as monomers. | fiveable.me |
| Ullmann Condensation | A copper-catalyzed reaction between a phenol (B47542) and an aryl halide to form a diaryl ether. | Synthesis of diaryl ethers, often requiring high temperatures. | researchgate.net |
| Enzyme-Catalyzed Esterification | Using enzymes like lipase (B570770) to catalyze the formation of ether linkages under mild conditions, particularly useful for acid-labile molecules. | Sustainable and selective synthesis, including for functionalized vinyl ethers. | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
141265-81-8 |
|---|---|
Molecular Formula |
C4H6Cl2O |
Molecular Weight |
140.99 g/mol |
IUPAC Name |
1,1-dichloro-1-ethenoxyethane |
InChI |
InChI=1S/C4H6Cl2O/c1-3-7-4(2,5)6/h3H,1H2,2H3 |
InChI Key |
GLSSKBHUHZEZSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC=C)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Design for 1,1 Dichloroethoxy Ethene
Strategies for the Formation of the (1,1-Dichloroethoxy)ethene Moiety
The formation of the this compound core can be approached by two primary retrosynthetic disconnections: formation of the vinyl ether from a pre-functionalized dichloroethoxy precursor, or post-functionalization of a pre-existing vinyl ether.
Investigating Precursor Compounds in Ethene Derivatization Approaches
A plausible route to this compound involves the derivatization of an ethene synthon. A key precursor in such an approach would be ethyl vinyl ether. The direct chlorination of ethyl vinyl ether is a potential, albeit challenging, pathway. The reaction of ethyl vinyl ether with halogens is known to be vigorous. chemicalbook.com Controlled chlorination would be required to achieve dichlorination on the ethoxy group without polymerization or addition across the vinyl double bond.
Another strategy could involve the use of a precursor that already contains the dichloroethoxy moiety. For instance, the synthesis could start from 1,1-dichloroethanol, which could then be vinylated. However, the stability and preparation of 1,1-dichloroethanol would be a critical consideration.
A more viable approach might involve the synthesis of a suitable acetal (B89532) precursor. For example, the reaction of chloroacetaldehyde (B151913) with ethanol (B145695) could yield 1-chloro-1-ethoxy-2-hydroxyethane, which could then be further chlorinated and subsequently converted to the vinyl ether.
Methodologies for Selective Introduction of Dichloroethoxy Functionality
The selective introduction of the dichloroethoxy group is a pivotal step. One potential method involves the direct chlorination of an ethoxy group attached to a suitable precursor. The reaction of ethers with chlorine in the dark is known to result in substitution at the alpha-carbon. vedantu.com Applying this to a precursor like ethyl vinyl ether would require careful control of reaction conditions to favor dichlorination of the ethoxy methyl group over other potential reactions.
Alternatively, the dichloroethoxy functionality could be constructed from a dichlorinated starting material. For instance, the reaction of dichloroacetic acid or its derivatives with a suitable vinylating agent could be explored. Another possibility is the reaction of an alcohol with a source of the dichlorovinyl group, though this is less direct for the target molecule's structure.
A hypothetical pathway could involve the formation of a dichlorinated acetal followed by elimination to form the vinyl ether. This approach is analogous to some methods of vinyl ether synthesis where an acetal is decomposed. google.comguidechem.com
Optimization of Reaction Conditions in Syntheses of this compound
The optimization of reaction conditions is crucial for the successful synthesis of this compound, given the likely reactivity of the intermediates and the final product.
Catalytic Systems and Ligand Effects in this compound Synthesis
For the vinylation of a dichloroethoxy-containing precursor, transition metal catalysis is a promising avenue. Palladium and iridium complexes are known to catalyze vinyl ether synthesis through transetherification or from vinyl acetates. orgsyn.orgrsc.orgorgsyn.org The choice of catalyst and ligands would be critical to ensure compatibility with the chlorinated substrate and to prevent undesired side reactions. For instance, a palladium catalyst with a specific ligand set might be employed to promote the reaction of a 1,1-dichloroethoxy-containing alcohol with a vinylating agent like vinyl acetate.
In the case of direct chlorination of an ethyl ether precursor, radical initiators or specific Lewis acid catalysts might be employed to control the regioselectivity of the chlorination. The catalyst would need to activate the alpha-position of the ethoxy group without promoting polymerization of the vinyl moiety.
Table 1: Hypothetical Catalytic Systems for Vinylation of a Dichloroethoxy Precursor
| Catalyst Precursor | Ligand | Proposed Advantage |
| [Ir(cod)Cl]₂ | Na₂CO₃ (as base) | Effective for vinyl ether synthesis from alcohols. orgsyn.org |
| Pd(OAc)₂ | 1,10-Phenanthroline | Air-stable catalyst system for transetherification. |
| FeCl₃ | None | Potential Lewis acid catalyst for chlorination. |
This table is illustrative and based on catalysts used for similar transformations.
Influence of Solvent Systems and Temperature Gradients on Synthetic Outcomes
The choice of solvent and the control of temperature are paramount in directing the outcome of the synthesis. For a chlorination reaction, a non-polar, inert solvent such as carbon tetrachloride or dichloromethane (B109758) would likely be used to minimize side reactions. Low temperatures would be essential to control the reactivity of chlorine and to prevent polymerization.
For a catalytic vinylation reaction, the solvent would need to be compatible with the chosen catalyst system. Aprotic solvents like toluene (B28343) or THF are often used in transition metal-catalyzed reactions. The temperature would need to be carefully optimized to ensure a reasonable reaction rate without leading to the decomposition of the starting materials or product.
Table 2: Potential Solvent and Temperature Parameters for Key Synthetic Steps
| Synthetic Step | Solvent System | Temperature Range (°C) | Rationale |
| Direct Chlorination | Carbon Tetrachloride | -20 to 0 | Inert solvent, low temperature to control reactivity. |
| Catalytic Vinylation | Toluene | 80 - 110 | Common solvent for Pd/Ir catalysis, elevated temperature for reaction rate. |
| Acetal Decomposition | High-boiling inert solvent | >150 | Thermal elimination to form the vinyl ether. |
This table presents hypothetical conditions based on general principles of organic synthesis.
Exploration of Novel Synthetic Pathways to this compound Derivatives
Given the challenges in the direct synthesis of this compound, the exploration of novel pathways to its derivatives is a worthwhile endeavor. One such approach could involve the [2+2] cycloaddition of a ketene (B1206846) acetal derived from a 1,1-dichloroether with a suitable alkyne, followed by ring-opening.
Another innovative strategy could be the use of organometallic reagents. For instance, the reaction of a lithiated vinyl ether with a source of "Cl₂" could be investigated, although controlling the reactivity would be highly challenging.
Furthermore, the development of new catalytic systems specifically designed for the selective chlorination of the alpha-position of alkyl ethers in the presence of sensitive functional groups like a vinyl ether would be a significant advancement. This could involve the use of photoredox catalysis or specifically designed transition metal catalysts that can differentiate between the sp² and sp³ C-H bonds.
The synthesis of derivatives could also be approached by first synthesizing a related, more stable compound, and then introducing the desired functionality. For example, a silyl-protected version of a dichloroethoxy-containing alcohol could be vinylated, followed by deprotection.
Development of Atom-Economical and Sustainable Synthetic Routes
There is currently no available research data, in the form of scholarly articles, patents, or other scientific publications, that describes the development of atom-economical or sustainable synthetic routes specifically for this compound. Green chemistry approaches, such as the use of renewable starting materials, reduction of waste, or catalysis designed to maximize atom economy for the synthesis of this compound, have not been reported in the accessible literature. Consequently, no data tables detailing reaction conditions, yields, or atom economy metrics can be provided.
Investigations into Stereoselective and Regioselective Synthesis
Similarly, a thorough review of chemical literature reveals no investigations into the stereoselective or regioselective synthesis of this compound. Methods to control the formation of specific isomers (E/Z stereoisomers) or to direct the regiochemical outcome of reactions that could potentially form this compound have not been documented. As a result, there are no research findings, reaction schemes, or data tables to present on the stereoselective or regioselective synthesis of this compound.
Reactivity and Transformational Chemistry of 1,1 Dichloroethoxy Ethene
Electrophilic and Nucleophilic Reactions of the Ethene System
The electronic nature of the double bond in (1,1-dichloroethoxy)ethene is significantly influenced by its substituents. The two chlorine atoms act as electron-withdrawing groups, while the ethoxy group can donate electron density through resonance. This creates a polarized double bond, susceptible to attack by both electrophiles and nucleophiles.
Mechanistic Studies of Addition Reactions Across the Carbon-Carbon Double Bond
Addition reactions are a fundamental class of transformations for alkenes. libretexts.org In the case of this compound, the addition of electrophiles proceeds via a two-step mechanism. allen.in
Mechanism of Electrophilic Addition:
Electrophilic Attack: The reaction is initiated by the attack of an electrophile (E+) on the π-electrons of the carbon-carbon double bond. This attack preferentially occurs at the less substituted carbon atom, leading to the formation of a carbocation intermediate. The stability of this carbocation is a crucial factor in determining the reaction's regioselectivity. allen.in
Nucleophilic Attack: The resulting carbocation is then attacked by a nucleophile (Nu-), leading to the final addition product. allen.in
This mechanism is characteristic of electrophilic addition reactions in alkenes. savemyexams.comlibretexts.orgsavemyexams.com The rate of these reactions is often dependent on the concentration of both the alkene and the electrophile. libretexts.org The presence of electron-withdrawing groups, such as the chlorine atoms in this compound, can influence the reactivity of the double bond towards electrophiles. libretexts.org
In some cases, particularly with unsymmetrical alkenes, rearrangements of the carbocation intermediate can occur to form a more stable carbocation, leading to a mixture of products. masterorganicchemistry.com This can happen through hydride or alkyl shifts. masterorganicchemistry.com
Investigations into Substitution Processes Involving the Chlorinated Ether Group
The two chlorine atoms attached to the same carbon as the ethoxy group are susceptible to nucleophilic substitution reactions. vulcanchem.comcymitquimica.com These reactions involve the replacement of a chlorine atom by a nucleophile.
General Mechanism of Nucleophilic Substitution:
Nucleophilic substitution reactions can proceed through different mechanisms, primarily SN1 and SN2. chemguide.co.uk
SN2 Mechanism: This is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group (in this case, a chloride ion) departs. This mechanism is more common for primary and some secondary halogenoalkanes and results in an inversion of stereochemistry if the carbon is chiral. chemguide.co.ukmasterorganicchemistry.com
SN1 Mechanism: This is a two-step process that involves the formation of a carbocation intermediate after the leaving group departs. The nucleophile then attacks the carbocation. This mechanism is favored for tertiary halogenoalkanes due to the stability of the tertiary carbocation. chemguide.co.uk
The specific mechanism for this compound would depend on the reaction conditions and the nature of the nucleophile. The presence of the double bond and the ethoxy group can influence the stability of any potential carbocation intermediate, thereby affecting the reaction pathway.
Cycloaddition Reactions and Pericyclic Transformations Involving this compound
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. wikipedia.org These reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org
[2+n] Cycloaddition Pathways (e.g., [3+2] cycloaddition)
[2+n] cycloadditions involve a component with two π-electrons reacting with a component with 'n' π-electrons. While the search results provide general information on cycloadditions, specific examples of this compound participating in [2+n] cycloadditions like [3+2] cycloadditions were not found. However, the general principles of such reactions can be outlined. For instance, a [3+2] cycloaddition would involve the two π-electrons of the double bond in this compound reacting with a three-atom π-system.
Exploration of Diels-Alder and Related Reactions with Dienophiles
The Diels-Alder reaction is a classic example of a [4+2] cycloaddition, where a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgiitk.ac.insigmaaldrich.com In this context, this compound would act as the dienophile.
The reactivity of a dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. libretexts.orglibretexts.org The two chlorine atoms on this compound would therefore be expected to activate the double bond towards reaction with a diene.
Key Features of the Diels-Alder Reaction:
It is a concerted, pericyclic reaction. iitk.ac.in
It is highly stereospecific, with the stereochemistry of the dienophile being retained in the product. libretexts.orglibretexts.org
The reaction typically favors the formation of the endo product. libretexts.orglibretexts.org
While specific studies detailing the participation of this compound in Diels-Alder reactions were not explicitly found in the search results, its structure suggests it would be a reactive dienophile.
Rearrangement Processes and Isomerization Studies
Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. wiley-vch.debdu.ac.in Isomerization refers to the process of converting a molecule into one of its isomers.
Some substituted ethenes are known to undergo photoisomerization, where light energy promotes the conversion between cis and trans isomers. nih.gov While this compound does not have cis/trans isomers due to the two chlorine atoms on one carbon, other types of isomerization or rearrangement could potentially occur under specific conditions, such as those initiated by heat or catalysts. For instance, a patent document mentions a rearrangement involving 1,1-dichloroethoxy ethers, suggesting the possibility of such transformations. google.com
The study of rotational isomerization around single bonds in simple ethane (B1197151) derivatives has shown that these processes can be extremely fast. nih.gov While this applies to single bonds, it highlights the dynamic nature of molecules and the potential for conformational changes that could precede or be part of a rearrangement process.
Radical Reactions and Potential for Polymerization Initiation
The initiation of polymerization involving this compound would likely require a free radical source. rsc.org Standard radical initiators, such as azo compounds (e.g., AIBN) or peroxides, which decompose upon heating or irradiation to generate initial radical species, could potentially be used. rsc.org The general process of free-radical polymerization involves initiation, propagation, and termination steps. rsc.org
However, the polymerization of vinyl ethers through a free-radical mechanism is known to be challenging. acs.org This is often due to the high reactivity of the growing radical chain, which can lead to undesirable side reactions. acs.org For some vinyl ethers, successful radical homopolymerization has been achieved under specific conditions, for instance, in aqueous suspensions where interactions with the solvent can stabilize the growing radical. acs.org
In the case of halogenated alkenes, the carbon-halogen bond can be susceptible to homolytic cleavage under certain conditions, such as exposure to light, which can initiate radical processes. researchgate.netacs.org It is also plausible that radical species could be generated from this compound, which then initiate the polymerization of other monomers.
Investigation of Free Radical Addition Reactions
Free radical addition to an alkene is a fundamental step in radical polymerization. wikipedia.org This process involves the addition of a radical to the double bond of the monomer, which results in the formation of a new, larger radical that can then continue the reaction. wikipedia.org The regioselectivity of this addition is typically governed by the formation of the most stable radical intermediate. wikipedia.org
For this compound, a radical (R•) could add to either of the two carbons of the double bond. The stability of the resulting radical intermediate would dictate the preferred pathway. The presence of the ethoxy group (an electron-donating group) and the two chlorine atoms (electron-withdrawing groups) would have competing effects on the stability of the radical. Electron-donating groups can stabilize adjacent radical centers, while halogens can offer some stabilization through resonance, though they are primarily inductively withdrawing.
Table 1: Potential Radical Addition Pathways to this compound
| Attack Position | Resulting Radical Intermediate | Plausible Stability Factors |
| Attack on the dichlorinated carbon | A radical is formed on the ethoxy-substituted carbon. | Stabilization from the adjacent oxygen atom of the ethoxy group. |
| Attack on the ethoxy-substituted carbon | A radical is formed on the dichlorinated carbon. | Potential resonance stabilization from the chlorine atoms. |
The free-radical addition of reagents like hydrogen bromide to alkenes can proceed via an anti-Markovnikov pathway, especially in the presence of peroxides which act as radical initiators. wikipedia.org While specific studies on such additions to this compound are scarce, it is a plausible reaction pathway.
Chain Propagation and Chain Transfer Mechanisms
Once a radical has added to a monomer unit of this compound, the resulting radical can add to another monomer molecule in a process called chain propagation. researchgate.net This step would involve the repeated addition of monomer units to the growing polymer chain. researchgate.net The structure of the resulting polymer would be determined by the regioselectivity of the addition in each step.
Chain transfer is a crucial reaction in polymerization that can limit the molecular weight of the resulting polymer. researchgate.net In this process, the activity of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or a dedicated chain transfer agent (CTA). researchgate.net This terminates the growth of one chain while initiating a new one. researchgate.net
Vinyl ethers themselves can act as chain transfer agents. acs.orgnih.gov In the context of this compound, the lability of the C-Cl bonds could also potentially lead to chain transfer reactions. A growing polymer radical might abstract a chlorine atom from a monomer or polymer chain, terminating the active chain and creating a new radical on the chlorinated backbone.
The general mechanism for chain transfer to a molecule (T-A) can be represented as: P• + T-A → P-T + A•
Where P• is the growing polymer radical. The new radical A• can then potentially initiate a new polymer chain. researchgate.net
Table 2: Potential Chain Transfer Reactions in the Polymerization of this compound
| Chain Transfer Agent (T-A) | Description |
| Monomer | The growing polymer radical abstracts an atom (e.g., hydrogen or chlorine) from a monomer molecule. |
| Solvent | If the polymerization is carried out in a solvent, the growing radical may abstract an atom from a solvent molecule. |
| Polymer | The growing radical can abstract an atom from a polymer chain, leading to branched polymers. |
| Chain Transfer Agent (CTA) | A specific compound added to the reaction to control molecular weight by efficiently transferring the radical chain. |
It is important to note that vinyl ethers more commonly undergo cationic polymerization. acs.orgnih.govrsc.org The electron-rich double bond is susceptible to attack by electrophiles, leading to a carbocationic intermediate that propagates the polymer chain. nih.gov While radical polymerization is less common for this class of monomers, it is not entirely unfeasible, particularly with the influence of the halogen substituents in this compound.
Mechanistic Investigations of Chemical Transformations Involving 1,1 Dichloroethoxy Ethene
Elucidation of Reaction Pathways and Transition State Characterization
Understanding the detailed pathway of a reaction involving (1,1-dichloroethoxy)ethene requires a combination of experimental and theoretical methods to map the energy landscape from reactants to products.
Experimental techniques provide invaluable insights into reaction mechanisms by probing how changes in substrate structure or isotopic composition affect reaction rates.
Kinetic Isotope Effects (KIEs): The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction and the nature of the transition state. wikipedia.orglibretexts.org It involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., replacing hydrogen, ¹H, with deuterium, ²H). libretexts.org For a hypothetical hydrolysis of this compound, if the C-H bond on the ethoxy group were to be broken in the rate-determining step, a primary KIE (kH/kD > 1) would be expected. core.ac.uk Conversely, if isotopic substitution is at a position not directly involved in bond cleavage, a smaller secondary KIE might be observed, providing clues about changes in hybridization at that position during the transition state. wikipedia.org For instance, a secondary KIE at the vinyl carbons could help distinguish between proposed intermediates. While no specific KIE studies on this compound are documented, this method remains a principal approach for such mechanistic questions. rsc.org
Hammett Plots: The Hammett equation provides a means to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org While this compound is an aliphatic compound, this methodology can be adapted to study the influence of substituents on related reactions. For example, in a reaction where a substituted phenol (B47542) attacks the double bond of this compound, a Hammett plot could be constructed by plotting the logarithm of the reaction rates against the Hammett substituent constant (σ) for various substituents on the phenol. wikipedia.orgcsic.es The slope of this plot, the reaction constant (ρ), would indicate the sensitivity of the reaction to electronic effects and the nature of charge development in the transition state. wikipedia.org A positive ρ value would suggest that electron-withdrawing groups on the phenol accelerate the reaction, implying the development of negative charge at the reaction center in the transition state.
Direct observation of transient species is crucial for confirming a proposed reaction pathway. Modern spectroscopic techniques are indispensable for this purpose. rsc.org
Reactive intermediates in transformations of this compound, such as carbocations or covalent adducts, are often short-lived and present in low concentrations. nih.gov Techniques like low-temperature NMR spectroscopy could potentially be used to stabilize and characterize such intermediates. nih.gov Furthermore, advanced mass spectrometry techniques, coupled with methods like infrared ion spectroscopy, allow for the structural characterization of gas-phase ions, which can serve as models for reaction intermediates. rsc.orgnih.gov For example, if a reaction proceeds through a cationic intermediate, it could be generated and isolated in a mass spectrometer, and its structure probed by observing how it absorbs specific frequencies of infrared light, leading to its fragmentation. rsc.org
Role of Catalyst Systems in Influencing Reaction Mechanisms
Catalysts can dramatically alter the mechanism of a reaction, providing lower energy pathways and enhancing selectivity. Both homogeneous and heterogeneous catalysts could be employed in transformations of this compound.
Homogeneous catalysts operate in the same phase as the reactants, often in solution. wikipedia.org For this compound, this could involve acid catalysis, base catalysis, or organometallic catalysis.
Acid Catalysis: Protic or Lewis acids can activate the this compound molecule. For example, a proton could add to one of the chlorine-bearing carbons, potentially generating a stabilized oxocarbenium ion intermediate. The reaction mechanism would then proceed via nucleophilic capture of this highly reactive species. wikipedia.org
Organometallic Catalysis: Transition metal complexes are widely used to catalyze reactions of alkenes. mdpi.com A plausible catalytic cycle for a reaction of this compound, for instance a cross-coupling reaction, might involve the coordination of the double bond to a metal center (e.g., Palladium or Ruthenium). mdpi.comrsc.org This coordination would activate the C-Cl bonds towards oxidative addition, forming a metal-vinyl intermediate. Subsequent steps like transmetalation and reductive elimination would complete the cycle. The specific ligands on the metal center would play a critical role in modulating the reactivity and selectivity of the process.
Table 1: Hypothetical Homogeneous Catalytic Systems for Transformations of this compound
| Catalyst Type | Plausible Reaction | Role of Catalyst | Potential Intermediate |
| HCl (Acid) | Hydrolysis | Protonation of the double bond | Oxocarbenium ion |
| Pd(PPh₃)₄ (Organometallic) | Suzuki Coupling | Oxidative addition to C-Cl bond | Pd(II)-vinyl complex |
| Ru-Triphos (Organometallic) | Hydrogenation | Coordination and activation of the alkene | Ruthenium hydride adduct |
In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. wikipedia.orgthe-innovation.org Industrial processes often favor heterogeneous catalysts due to their ease of separation from the product mixture. essentialchemicalindustry.org
For reactions involving this compound, a solid catalyst could provide a surface on which the reaction occurs. The mechanism of surface-mediated reactions involves a sequence of steps: adsorption of reactants onto the catalyst surface, reaction between adsorbed species, and desorption of the product. wikipedia.orglibretexts.org
Adsorption: Reactants bind to the active sites on the catalyst surface through physisorption or chemisorption. essentialchemicalindustry.org The specific orientation of the adsorbed this compound molecule can influence the reaction's stereochemical outcome.
Surface Reaction: The reaction can proceed through different mechanisms, such as the Langmuir-Hinshelwood mechanism, where both reactants are adsorbed on the surface before reacting, or the Eley-Rideal mechanism, where one reactant is adsorbed and the other reacts with it directly from the gas or liquid phase. wikipedia.org For example, the hydrogenation of this compound on a platinum or palladium surface would likely involve the adsorption and dissociation of H₂ gas into reactive hydrogen atoms on the metal surface, followed by their stepwise addition across the double bond of the adsorbed ethene. libretexts.orguprm.edu
Table 2: Potential Heterogeneous Catalysts and Their Mechanistic Roles
| Catalyst | Reaction Type | Mechanistic Steps (Example: Hydrogenation) |
| Pt or Pd on Carbon | Hydrogenation | 1. Adsorption of H₂ and this compound onto the metal surface. 2. Dissociation of H₂ into H atoms. 3. Stepwise addition of H atoms to the double bond. 4. Desorption of the saturated product. |
| Zeolites | Isomerization/Cracking | 1. Adsorption within catalyst pores. 2. Acid sites on the zeolite promote bond cleavage/rearrangement. 3. Desorption of product(s). |
| Silver on Alumina | Oxidation | 1. Adsorption of O₂ and the substrate. 2. Surface-mediated oxygen transfer. 3. Desorption of the oxidized product. |
Analysis of Solvent Effects on Reaction Kinetics and Mechanisms
The choice of solvent can profoundly impact reaction rates and even alter the operative mechanism. wikipedia.orgrsc.org This influence stems from the differential solvation of reactants, transition states, and products. researchgate.net
For a transformation of this compound, the polarity of the solvent would be a critical factor. A reaction that proceeds through a polar or charged transition state will be accelerated in polar solvents, which can stabilize the transition state more effectively than the reactants, thereby lowering the activation energy. chemrxiv.org
Consider a hypothetical S_N1-type reaction where a chloride ion departs from a protonated this compound to form a carbocation intermediate. This step involves the creation of separated charges and would be significantly faster in polar protic solvents (like water or ethanol) that can effectively solvate both the cation and the anion. In contrast, a concerted reaction with a less polar transition state might show a much smaller dependence on solvent polarity. wikipedia.org Studies on analogous systems show that changing from aprotic to protic solvents can alter reaction rates by orders of magnitude. mdpi.com
Table 3: Predicted Influence of Solvent Polarity on Hypothetical Reaction Mechanisms of this compound
| Reaction Type | Nature of Transition State | Effect of Increasing Solvent Polarity | Rationale |
| S_N1-like reaction | Highly polar, charge separation | Rate increases significantly | Stabilization of the developing carbocation and leaving group. |
| Concerted [2+2] Cycloaddition | Less polar, charge dispersal | Minor rate change | Solvation of the transition state is similar to that of the reactants. |
| S_N2-like reaction | Moderately polar | Rate may decrease in protic solvents | Protic solvents can solvate the nucleophile, reducing its reactivity. wikipedia.org |
Influence of Solvent Polarity and Hydrogen Bonding on Reaction Rates
The solvent in which a reaction is conducted can dramatically influence its rate and mechanism. rsc.org This is particularly true for reactions that involve a change in charge distribution between the reactants and the transition state. iupac.org Reactions that proceed through a more polar or charge-separated transition state are generally accelerated by solvents of increasing polarity. iupac.org
For transformations involving this compound, such as cycloadditions, the formation of a zwitterionic intermediate is a plausible mechanistic pathway. iupac.org The rate of such a reaction would be expected to show a strong dependence on solvent polarity. In these cases, the transition state leading to the intermediate possesses significant charge separation, which is stabilized by polar solvent molecules. This stabilization lowers the activation energy barrier, thereby increasing the reaction rate. iupac.org The influence of the solvent can be so significant that it can be a determining factor in whether a reaction proceeds via a concerted or a stepwise mechanism. iupac.org
Hydrogen bonding is another critical solvent property that can affect reaction kinetics. nih.gov Protic solvents, such as alcohols or water, can act as hydrogen bond donors, while many solvents can act as hydrogen bond acceptors. These interactions can selectively stabilize reactants, transition states, or products. nih.gov If a transition state has a developing negative charge, it can be stabilized by hydrogen bond donating solvents, leading to rate acceleration that may exceed what is expected based on solvent polarity alone. academie-sciences.frscielo.br Conversely, if the reactant is strongly stabilized by hydrogen bonding, the reaction rate may decrease. The unique properties of water, including its high polarity and strong hydrogen-bonding capabilities, can lead to unusual rate accelerations and selectivities, often attributed to a combination of solvophobic effects and hydrogen bond stabilization. academie-sciences.frsavemyexams.com
The effect of different solvents on a hypothetical transformation of this compound is illustrated in the table below. The trend reflects the expected increase in reaction rate with increasing solvent polarity for a reaction proceeding through a polar transition state.
Table 1: Illustrative Rate Constants for a Reaction of this compound in Various Solvents at 298 K This data is illustrative and based on general principles of solvent effects.
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
|---|---|---|
| Hexane | 1.9 | 1 |
| Toluene (B28343) | 2.4 | 15 |
| Dichloromethane (B109758) | 8.9 | 250 |
| Acetone | 21 | 4,800 |
| Acetonitrile | 37.5 | 35,000 |
| Ethanol (B145695) | 24.6 | 18,000 |
| Water | 80.1 | >100,000 |
Temperature Dependence and Activation Parameters for Transformations
The rate of a chemical reaction is inherently dependent on temperature. This relationship is quantified by the Arrhenius equation, which shows that the rate constant typically increases with temperature. By studying the kinetics of a reaction at various temperatures, it is possible to determine the activation parameters, which provide deeper mechanistic insights. masterorganicchemistry.com
The primary parameter derived from the Arrhenius equation is the activation energy (Ea), which represents the minimum energy required for reactants to overcome the energy barrier and transform into products. A higher activation energy corresponds to a reaction that is more sensitive to temperature changes.
Further analysis using the Eyring equation, derived from transition state theory, allows for the calculation of the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). The enthalpy of activation is related to the energy of the bonds being broken and formed in the transition state. The entropy of activation reflects the change in order or disorder when moving from the reactants to the transition state. A large negative ΔS‡ value, for instance, is characteristic of associative mechanisms like many cycloaddition reactions, where two molecules combine to form a more ordered single transition state. scielo.br The Gibbs free energy of activation (ΔG‡), which combines the enthalpic and entropic terms, is the ultimate determinant of the reaction rate at a given temperature.
The following table provides a hypothetical set of kinetic data for a transformation of this compound, illustrating how activation parameters can be derived from temperature-dependent rate studies.
Table 2: Illustrative Temperature Dependence and Activation Parameters for a Transformation of this compound This data is illustrative. Activation parameters are calculated based on the provided hypothetical rate constants.
| Temperature (K) | Rate Constant (k) (s⁻¹) |
|---|---|
| 300 | 1.5 x 10⁻⁵ |
| 310 | 3.1 x 10⁻⁵ |
| 320 | 6.2 x 10⁻⁵ |
| 330 | 1.2 x 10⁻⁴ |
| 340 | 2.3 x 10⁻⁴ |
Calculated Activation Parameters:
Activation Energy (Ea): 75.0 kJ/mol
Enthalpy of Activation (ΔH‡): 72.4 kJ/mol
Entropy of Activation (ΔS‡): -85 J/(mol·K)
Gibbs Free Energy of Activation (ΔG‡ at 300 K): 97.9 kJ/mol
Applications of 1,1 Dichloroethoxy Ethene in Advanced Organic Synthesis and Materials Science
(1,1-Dichloroethoxy)ethene as a Versatile Building Block in Complex Molecule Synthesis
Precursor in the Synthesis of Diverse Heterocyclic Compounds
No specific studies detailing the role of this compound as a precursor for the synthesis of a diverse range of heterocyclic compounds were found in the available literature. Heterocyclic compounds are a broad class of organic molecules that contain at least one atom other than carbon within a ring structure. uomus.edu.iqrsc.org The synthesis of such compounds often involves versatile building blocks that can undergo various cyclization reactions. sciencepublishinggroup.com
Role in the Construction of Novel Carbon Scaffolds and Frameworks
Information on the application of this compound in the construction of novel carbon scaffolds and frameworks is not present in the surveyed scientific databases. The development of new carbon frameworks is a significant area of research in materials science and organic synthesis.
Monomer in Polymer Chemistry
Development of Novel Polymeric Materials through Addition Polymerization
There is no available data on the use of this compound as a monomer for the development of novel polymeric materials through addition polymerization. Addition polymerization is a process where monomer units add to one another in such a way that the polymer contains all the atoms of the monomer. savemyexams.comlibretexts.orgsavemyexams.com This process typically involves monomers with a carbon-carbon double bond. science-revision.co.ukstudymind.co.uk
Tailoring Polymer Architecture and Functional Properties via this compound Incorporation
Due to the lack of information on polymers derived from this compound, there are no findings on how its incorporation could be used to tailor polymer architecture and functional properties. The properties of polymers can be tailored by various methods, including the choice of monomers and the control of the polymerization process. azom.comquora.comnih.govrsc.org
Intermediate in the Synthesis of Specialty Chemicals
No specific instances of this compound being used as an intermediate in the synthesis of named specialty chemicals were identified. Specialty chemicals are a category of chemical products that are sold on the basis of their performance or function, rather than their composition. chemlytesolutions.compmarketresearch.com
Role in Resin Formation and Cross-linking Polymers
Theoretically, the presence of a double bond and chloro-substituents in this compound suggests its potential as a monomer or co-monomer in polymerization reactions. The vinyl group could participate in addition polymerization, a common method for forming long polymer chains. chemrevise.orglibretexts.org The chlorine atoms could also influence the reactivity of the double bond and the properties of the resulting polymer.
Cross-linking, the process of forming covalent bonds between polymer chains to create a more rigid, three-dimensional network, is crucial for enhancing the mechanical and thermal properties of polymers. chemrevise.org In principle, a di-functional or multi-functional monomer containing a structure similar to this compound could act as a cross-linking agent. However, no specific studies or data were found to demonstrate the use of this compound for this purpose. The reactivity of the chloroethoxy group would be a key factor in its potential to form cross-links.
Synthesis of Other Chlorinated Organic Compounds
Chlorinated organic compounds are valuable intermediates in the synthesis of a wide range of chemicals. The reactivity of the double bond and the chlorine atoms in this compound suggests it could, in theory, be a precursor to other chlorinated molecules. For instance, addition reactions across the double bond could introduce further chlorination or other functional groups. pressbooks.pub
Computational and Theoretical Studies on 1,1 Dichloroethoxy Ethene and Its Reactivity
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (1,1-dichloroethoxy)ethene. These calculations, often employing Density Functional Theory (DFT) or other ab initio methods, provide a detailed picture of the molecule's electronic landscape. rsc.orgacademie-sciences.fr
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the reactivity of a molecule. libretexts.orgmasterorganicchemistry.com For this compound, the HOMO is expected to be localized primarily on the electron-rich vinyl ether moiety, specifically the carbon-carbon double bond and the oxygen atom. The presence of the dichloroethoxy group, with its electron-withdrawing chlorine atoms, will likely lower the energy of the HOMO compared to a non-halogenated analogue.
Conversely, the LUMO is anticipated to have significant contributions from the antibonding orbitals of the carbon-carbon double bond and the C-Cl bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more readily polarizable and more reactive towards electrophiles and nucleophiles. libretexts.org
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Calculated using DFT)
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -1.2 | Primarily π* character on the C=C bond and σ* on C-Cl bonds. |
| HOMO | -8.5 | Primarily π character on the C=C bond and lone pair character on the oxygen atom. |
| HOMO-LUMO Gap | 7.3 | Indicates moderate kinetic stability. |
Note: The values in this table are illustrative and represent typical expectations from quantum chemical calculations for a molecule of this type.
Electrostatic Potential Surface (ESP) Mapping and Charge Distribution Analysis
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-deficient regions. libretexts.orgyoutube.com For this compound, the ESP map would be expected to show a region of negative potential (red) around the oxygen atom and the π-system of the double bond, indicating these as likely sites for electrophilic attack.
Conversely, positive potential (blue) would be anticipated around the hydrogen atoms and, to a lesser extent, the chlorine atoms, suggesting their susceptibility to nucleophilic interaction. The analysis of the ESP is invaluable for predicting intermolecular interactions and the initial stages of a chemical reaction. libretexts.orgreadthedocs.io
Table 2: Illustrative Partial Atomic Charges for this compound (Calculated using Mulliken Population Analysis)
| Atom | Partial Charge (a.u.) |
| C (vinyl, C1) | -0.25 |
| C (vinyl, C2) | +0.10 |
| O (ether) | -0.45 |
| C (ethoxy, C1') | +0.15 |
| Cl (on C1') | -0.12 |
| Cl (on C1') | -0.12 |
| H (vinyl) | +0.08 |
Note: The values in this table are illustrative and represent typical expectations from quantum chemical calculations for a molecule of this type.
Molecular Dynamics Simulations of Reactivity and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, tracking the motions of atoms over time. encyclopedia.pubnih.gov By simulating the molecule in a solvent or in the presence of other reactants, MD can reveal important information about its conformational flexibility, solvation, and the initial steps of a reaction.
Reactive MD simulations, which employ force fields capable of describing bond breaking and formation, can be particularly insightful for studying the reactivity of this compound. nih.govarxiv.orgucl.ac.uk These simulations can model complex reaction processes, providing a deeper understanding of the factors that govern its chemical transformations.
Reaction Pathway Modeling and Transition State Characterization
Understanding the mechanisms of reactions involving this compound requires the detailed mapping of reaction pathways and the characterization of transition states. chemrxiv.orgnih.gov
Computational Elucidation of Reaction Mechanisms
Computational methods can be used to explore various potential reaction mechanisms, such as addition reactions to the double bond or substitution reactions at the chlorinated carbon. By calculating the energies of reactants, intermediates, transition states, and products, the most energetically favorable pathway can be identified. nih.govresearchgate.net The imaginary frequency of the transition state structure confirms that it is a true saddle point on the potential energy surface, connecting reactants to products. uni-giessen.denih.gov
Prediction of Reaction Outcomes, Regioselectivity, and Stereoselectivity
Computational modeling is a powerful tool for predicting the outcomes of chemical reactions, including their regioselectivity and stereoselectivity. chemrxiv.orgresearchgate.netrsc.org For instance, in an electrophilic addition to the double bond of this compound, calculations can determine which of the two vinyl carbons is more susceptible to attack, thus predicting the regioselectivity of the reaction.
Similarly, by modeling the approach of a chiral reagent, the stereochemical outcome of a reaction can be predicted. These predictions are invaluable for guiding synthetic efforts and for understanding the fundamental principles that control chemical reactivity. nih.gov
Table 3: Illustrative Calculated Activation Barriers for Electrophilic Addition to this compound
| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Major Product |
| Attack at C1 (vinyl) | 15.2 | Formation of a carbocation stabilized by the adjacent oxygen. |
| Attack at C2 (vinyl) | 25.8 | Formation of a less stable carbocation. |
Note: The values in this table are illustrative and represent typical expectations from transition state calculations for a molecule of this type.
Derivation of Structure-Reactivity Relationships from Theoretical Perspectives
Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules like this compound and predicting their reactivity. By employing quantum mechanical methods, researchers can model the molecule's electronic structure and derive relationships that govern its chemical behavior without the need for direct experimentation. These studies are crucial for predicting reaction outcomes, understanding mechanisms, and designing new synthetic pathways.
The primary approach for these investigations is Density Functional Theory (DFT), a computational method that calculates the electronic structure of atoms, molecules, and solids. nih.gov For a molecule like this compound, DFT can be used to determine optimized geometry, atomic charges, and the energies and shapes of molecular orbitals. These fundamental properties are then used to calculate various reactivity descriptors.
Key theoretical descriptors used to establish structure-reactivity relationships include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting chemical reactivity. wuxiapptec.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). wuxiapptec.com The HOMO-LUMO energy gap is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. ijpsr.com For this compound, the electron-donating ethoxy group (-OCH2CH3) would raise the HOMO energy, while the electron-withdrawing chlorine atoms would lower the LUMO energy, influencing its behavior in reactions like cycloadditions or reactions with electrophiles and nucleophiles. researchwithrutgers.com
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. researchgate.net In this compound, the oxygen atom of the ethoxy group and the π-bond of the vinyl group are expected to be electron-rich, while the areas around the chlorine atoms would be more electron-poor.
Bond Dissociation Energies (BDE): Theoretical calculations can predict the energy required to break specific bonds homolytically. For vinyl halides, the carbon-halogen BDE is a key parameter for predicting reactivity in reductive dehalogenation reactions. researchwithrutgers.comtandfonline.com In this compound, the C-Cl bond dissociation energies would be crucial for understanding its potential to undergo radical reactions or dehalogenation.
These computational approaches allow for the systematic investigation of how structural modifications influence reactivity. For instance, by comparing the calculated properties of this compound with related compounds like vinyl chloride, ethyl vinyl ether, or trichloroethylene, a clear structure-reactivity relationship can be established.
Illustrative Data Tables
The following tables represent the type of data generated from computational studies to derive structure-reactivity relationships. Note: These values are illustrative examples for analogous compounds and not experimentally determined data for this compound.
Table 1: Representative Calculated Molecular Properties of Substituted Ethenes
This table demonstrates how frontier orbital energies and the HOMO-LUMO gap can be used to compare the reactivity of different substituted ethenes. A lower LUMO energy suggests higher electrophilicity, while a higher HOMO energy indicates higher nucleophilicity. A smaller energy gap generally correlates with higher reactivity. ijpsr.com
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Ethene | -10.51 | 1.78 | 12.29 |
| Vinyl Chloride | -10.16 | -0.65 | 9.51 |
| Ethyl Vinyl Ether | -9.15 | 1.45 | 10.60 |
| This compound (Hypothetical) | -9.50 | -1.10 | 8.40 |
Table 2: Illustrative Natural Bond Orbital (NBO) Charges on Atoms of this compound
NBO analysis reveals the partial charges on each atom, indicating sites for nucleophilic or electrophilic attack. The negative charge on the β-carbon of the vinyl group and the oxygen atom suggests these are nucleophilic centers.
| Atom | Atom Number | NBO Charge (a.u.) |
| C (vinyl, CCl2) | C1 | +0.25 |
| C (vinyl, CH2) | C2 | -0.35 |
| Cl | Cl1, Cl2 | -0.12 |
| O (ether) | O3 | -0.55 |
| C (ethoxy, O-CH2) | C4 | +0.40 |
| C (ethoxy, CH3) | C5 | -0.20 |
Q & A
Basic: What are the key physicochemical properties of 1,1-dichloroethene (1,1-DCE) critical for experimental design?
Answer:
The physicochemical properties of 1,1-DCE (CAS 75-35-4) influence its behavior in environmental and laboratory settings. Key properties include:
- Molecular formula : C₂H₂Cl₂; molecular weight 96.94 g/mol .
- Boiling point : 37°C; melting point: -122.1°C; vapor pressure: 591 mmHg at 25°C .
- Water solubility : 2.5 g/L at 20°C, which affects its mobility in groundwater .
- Carcinogenicity : Classified by the EPA as a possible human carcinogen (Group C) .
Methodological implications : Use vapor-phase controls in laboratory experiments due to high volatility. For solubility-dependent studies, pre-saturate aqueous solutions under controlled temperature.
Basic: What analytical techniques are recommended for detecting and quantifying 1,1-DCE in environmental matrices?
Answer:
- Gas chromatography-mass spectrometry (GC-MS) : Preferred for quantifying 1,1-DCE in groundwater, with detection limits as low as 0.007 ppm (EPA MCL) .
- Infrared spectroscopy (IR) : Validated by NIST for gas-phase identification, with spectral resolution of 0.2410 cm⁻¹ and multipass cell calibration .
- Headspace analysis : Effective for volatile organic compound (VOC) detection in soil or water, aligning with EPA Method 8260 .
Best practices : Calibrate instruments using certified primary gas standards (e.g., NIST-traceable) and include quality control spikes to confirm recovery rates.
Basic: What are the primary synthetic routes to 1,1-DCE in laboratory settings?
Answer:
1,1-DCE is synthesized via:
- Dehydrochlorination of 1,1,1-trichloroethane : Catalyzed by NaOH in ethanol, yielding 1,1-DCE and NaCl .
- Thermal cracking of chlorinated polymers : Polyvinylidene chloride (PVDC) decomposition at 200–300°C produces monomeric 1,1-DCE .
Methodological note : Monitor reaction intermediates (e.g., chloroethane) via GC-MS to confirm purity. Use inert atmospheres to prevent oxidation byproducts.
Advanced: How can researchers resolve inconsistencies in toxicological data across species and exposure routes?
Answer:
Conflicting data (e.g., hepatotoxicity in rodents vs. limited human evidence) require:
- Weight-of-evidence analysis : Evaluate consistency across species (e.g., rat, mouse), exposure routes (inhalation vs. oral), and study designs (epidemiological vs. controlled exposure) .
- Dose-response modeling : Use benchmark dose (BMD) software to extrapolate interspecies differences, accounting for metabolic disparities (e.g., cytochrome P450 activity) .
- Confounding factor control : Adjust for variables like age, gender, and co-exposure to chlorinated solvents in epidemiological studies .
Advanced: What experimental design considerations are critical for studying microbial reductive dechlorination of 1,1-DCE?
Answer:
- Microbial consortia selection : Use Dehalococcoides strains (e.g., GT or 195) capable of converting 1,1-DCE to ethene via vinyl chloride (VC) .
- Electron donor optimization : Supply hydrogen (H₂) as a donor, maintaining concentrations >0.76 nM to sustain activity .
- Inhibition testing : Assess impacts of corrinoid enzyme inhibitors (e.g., CH₃I) and monitor photoreversibility to confirm enzymatic pathways .
Case study : Strain GT degrades 1,1-DCE at 62 μmol L⁻¹ day⁻¹, with ethene as the primary end product .
Advanced: How do kinetic parameters vary between anaerobic and aerobic degradation pathways of 1,1-DCE?
Answer:
- Anaerobic reductive dechlorination : First-order kinetics with rate constants (k) of 0.05–0.1 day⁻¹ in Dehalococcoides-enriched cultures .
- Aerobic cometabolism : Slower degradation (k = 0.001–0.01 day⁻¹) via methane monooxygenase enzymes in Methylosinus spp. .
Key variables : Monitor redox potential (-200 mV for anaerobic systems) and oxygen partial pressure (>0.2 atm for aerobic). Use stable isotope probing (¹³C-1,1-DCE) to track pathway-specific mineralization.
Advanced: What enzymatic mechanisms underpin 1,1-DCE biodegradation, and how can they be characterized?
Answer:
- Reductive dehalogenases (RDases) : Enzymes like VcrA in Dehalococcoides mediate sequential Cl⁻ removal, confirmed via gene quantification (qPCR for vcrA) and proteomics .
- Cobalt corrinoid cofactors : Essential for electron transfer; inhibition by alkyl halides (e.g., CH₃I) and photoreactivation studies validate their role .
Methodology : Use cell-free extracts to isolate RDase activity, coupled with LC-MS/MS to identify peptide fragments.
Advanced: How can researchers differentiate between abiotic and biotic degradation pathways of 1,1-DCE in contaminated sites?
Answer:
- Stable isotope enrichment : Track δ¹³C and δ³⁷Cl shifts in 1,1-DCE and degradation products (e.g., ethene) to distinguish biotic (enzymatic fractionation) vs. abiotic (e.g., hydrolysis) pathways .
- Microcosm controls : Compare sterilized (autoclaved or NaN₃-treated) vs. live systems to quantify biotic contributions .
- Metabolite profiling : Detect unique intermediates like cis-DCE (biotic) or chloroacetates (abiotic) via GC×GC-TOFMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
